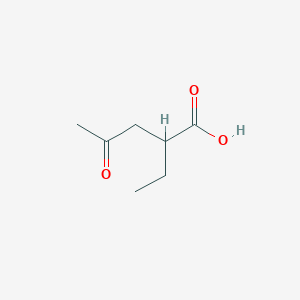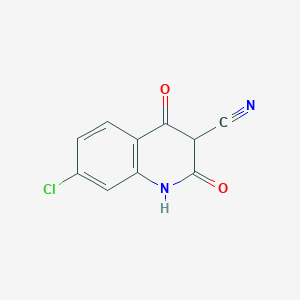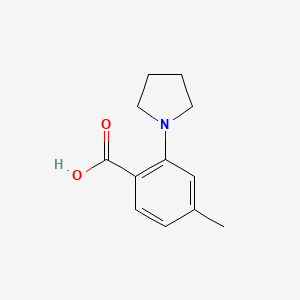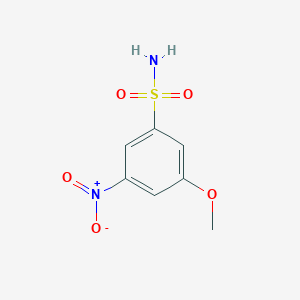
2-Ethyl-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3 It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-oxopentanoic acid can be synthesized through several methods. One common approach involves the acid-catalyzed reaction of ethyl acetoacetate with ethyl iodide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of renewable feedstocks. For example, it can be derived from the degradation of cellulose through a series of acid-catalyzed reactions. This process involves the hydrolysis of cellulose to glucose, followed by dehydration to form levulinic acid, which can then be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Ethyl-4-hydroxy-pentanoic acid.
Reduction: 2-Ethyl-4-hydroxy-pentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-4-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in keto-enol tautomerism, which affects its reactivity and interactions with other molecules. The compound can also act as a precursor to bioactive molecules, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxopentanoic acid: A keto acid with a similar structure but with a methyl group instead of an ethyl group.
2-Methyl-4-oxopentanoic acid: Another keto acid with a methyl group at a different position.
Comparison: 2-Ethyl-4-oxopentanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl-substituted counterparts, it may exhibit different solubility, boiling points, and reactivity patterns .
Eigenschaften
CAS-Nummer |
56369-71-2 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-ethyl-4-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-6(7(9)10)4-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
TULILRZWOVSTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)

![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)


![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

